Mal-Amido-PEG4-acid
Overview
Description
Mal-Amido-PEG4-acid is a polyethylene glycol (PEG) linker containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-Amido-PEG4-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a carboxylic acid to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a reagent such as N,N’-disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) to introduce reactive groups.
Attachment of Maleimide: The activated PEG is then reacted with maleimide to introduce the maleimide group.
Introduction of Carboxylic Acid: Finally, a carboxylic acid group is introduced at the terminal end of the PEG chain
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-Amido-PEG4-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds
Common Reagents and Conditions
Activators: EDC, DIC, N-hydroxysuccinimide (NHS)
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere
Major Products Formed
Thioether Bonds: Formed by the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed by the reaction of the carboxylic acid with primary amine groups
Scientific Research Applications
Mal-Amido-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Mal-Amido-PEG4-acid exerts its effects through the formation of covalent bonds with thiol and amine groups. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, while the terminal carboxylic acid reacts with primary amine groups to form stable amide bonds. These reactions enable the conjugation of various biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Similar Compounds
- Mal-Amido-PEG2-acid
- Mal-Amido-PEG6-acid
- Mal-Amido-PEG8-acid
Uniqueness
Mal-Amido-PEG4-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The PEG4 spacer is long enough to increase solubility in aqueous media but short enough to maintain high reactivity with thiol and amine groups .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVEYLYYHOZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263045-16-4 | |
Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.